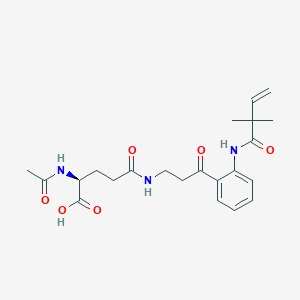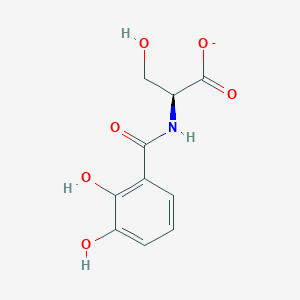
N-(2,3-dihydroxybenzoyl)-L-serinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydroxybenzoyl)-L-serinate is the conjugate base of N-(2,3-dihydroxybenzoyl)-L-serine; major species at pH 7.3. It is a conjugate base of a N-(2,3-dihydroxybenzoyl)-L-serine.
Scientific Research Applications
1. Complexation with Metal Ions
N-(2,3-dihydroxybenzoyl)-L-serinate, as part of the compound enterochelin, exhibits the ability to complex with metal ions. Enterochelin, which is a cyclic trimer of N-(2,3-dihydroxybenzoyl)-L-serine, has been identified as having steric properties that enable it to act as a hexadentate ligand through its phenolic groups, thus playing a significant role in metal ion complexation (O'brien & Gibson, 1970).
2. Enzymatic Synthesis
Research has delineated the enzymatic synthesis process of 2,3-dihydroxy-N-benzoyl-L-serine in Escherichia coli. This synthesis involves multiple protein components that convert 2,3-dihydroxybenzoic acid, L-serine, and ATP into the cyclic trimer of 2,3-dihydroxy-N-benzoyl-L-serine, which is subsequently hydrolyzed to form 2,3-dihydroxy-N-benzoyl-L-serine (Bryce, Weller, & Brot, 1971).
3. Iron Metabolism in Bacteria
N-(2,3-dihydroxybenzoyl)-L-serinate plays a role in the iron metabolism of Escherichia coli. Its precursor, enterochelin, facilitates the uptake, utilization, and excretion of iron by E. coli. The hydrolysis of enterochelin to N-(2,3-dihydroxybenzoyl)-L-serine is a critical step in this process, impacting the bioavailability of iron to the bacteria (O'brien, Cox, & Gibson, 1971).
4. Siderophore Synthesis
The synthesis of siderophores like enterobactin, which contains N-(2,3-dihydroxybenzoyl)-L-serine, is essential in the biological context. Enterobactin, synthesized from N-(2,3-dihydroxybenzoyl)-L-serine, plays a pivotal role in iron transport in bacteria, demonstrating the compound's importance in microbial iron acquisition (Ramirez et al., 1997).
properties
Molecular Formula |
C10H10NO6- |
|---|---|
Molecular Weight |
240.19 g/mol |
IUPAC Name |
(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoate |
InChI |
InChI=1S/C10H11NO6/c12-4-6(10(16)17)11-9(15)5-2-1-3-7(13)8(5)14/h1-3,6,12-14H,4H2,(H,11,15)(H,16,17)/p-1/t6-/m0/s1 |
InChI Key |
VDTYHTVHFIIEIL-LURJTMIESA-M |
Isomeric SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)N[C@@H](CO)C(=O)[O-] |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)NC(CO)C(=O)[O-] |
synonyms |
2,3-dihydroxybenzoylserine N-(2,3-dihydroxybenzoyl)-L-serine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



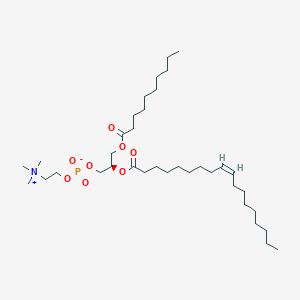

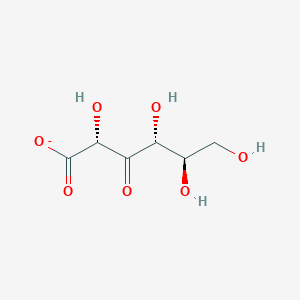


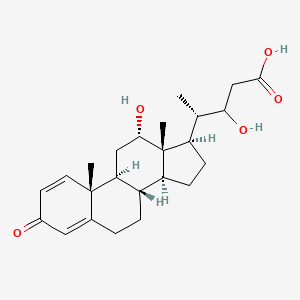
![1-O-(alpha-D-galactopyranosyl)-N-[6-(4-fluorophenyl)hexanoyl]phytosphingosine](/img/structure/B1264161.png)

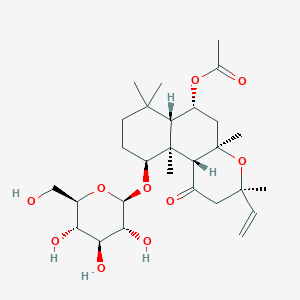

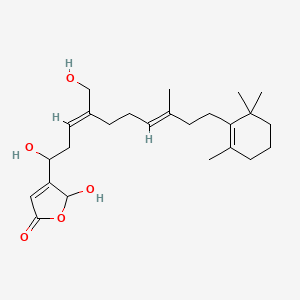
![4-[cyclohexyl(methyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B1264168.png)
![N-[4-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-2-oxoimidazolidin-1-yl]methanesulfonamide](/img/structure/B1264169.png)
